1-ベンジルキノリニウムクロリド

説明

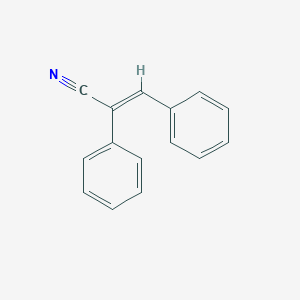

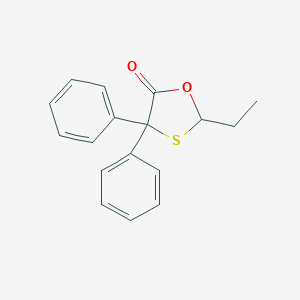

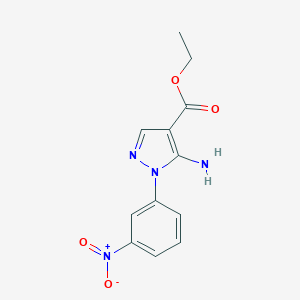

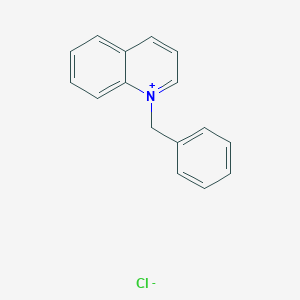

1-Benzylquinolinium chloride is a chemical compound that is structurally related to quinoline alkaloids. It is characterized by a benzyl group attached to the nitrogen atom of the quinoline ring. The chloride indicates the presence of a chloride counterion, which is common for quaternary ammonium salts. This compound is of interest due to its potential biological activities and its use as an intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of compounds related to 1-benzylquinolinium chloride has been explored through various methods. For instance, a palladium-catalyzed cascade reaction has been developed to efficiently synthesize 4-aryl-1,2,3,4-tetrahydroquinolines from N-allyl-N-arylsulfonamides and benzenesulfonyl chlorides, which could be related to the synthesis of 1-benzylquinolinium chloride derivatives . Additionally, an organocatalytic enantioselective Pictet-Spengler reaction has been used to synthesize 1-benzyl-1,2,3,4-tetrahydroisoquinolines, demonstrating the versatility of this approach in preparing biologically relevant alkaloids . These methods highlight the potential pathways for synthesizing 1-benzylquinolinium chloride and its derivatives.

Molecular Structure Analysis

The molecular structure of 1-benzylquinolinium chloride is not directly discussed in the provided papers. However, the structure can be inferred from related compounds. For example, the synthesis of 1-benzyl-3,3-dialkyl-3,4-dihydroisoquinoline chlorides involves the formation of a quinoline ring with a benzyl group attached to the nitrogen atom . The molecular structure of such compounds is crucial for their biological activity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 1-benzylquinolinium chloride include various catalytic processes. The iridium-catalyzed hydrogenation of 2-benzylquinolines is one such reaction, which proceeds via a 1,4-hydride addition, isomerization, and 1,2-hydride addition . This reaction is highly enantioselective and provides insights into the hydrogenation mechanism of quinoline derivatives. Another example is the intramolecular Friedel–Crafts cyclization reaction catalyzed by indium(III) chloride, which forms 4-vinyl-1,2,3,4-tetrahydroisoquinoline from N-tethered benzyl-alkenol . These reactions are significant for modifying the quinoline core and introducing functional groups that can alter the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzylquinolinium chloride are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as solubility, melting point, and stability, can be inferred based on their structural analogs. The presence of the benzyl group and the quaternary ammonium salt form would likely influence the compound's solubility in water and organic solvents. The antiarrhythmic activity of 1-benzyl-3,3-dialkyl-3,4-dihydroisoquinoline chlorides suggests that the quinoline derivatives have significant biological properties, which could be related to their physical and chemical characteristics .

科学的研究の応用

抗がん研究

1-ベンジルキノリニウムクロリド: は、抗がん研究におけるその可能性について検討されてきました。 抗がん活性を示す金属錯体および誘導体の合成に関与しています 。これらの化合物は、がん細胞株と相互作用する能力について研究されており、治療薬として有望視されています。 この化合物は、顕著な抗がん活性を示す新しいベンゾキノリン誘導体の合成において重要な役割を果たしています 。

有機合成

有機化学において、1-ベンジルキノリニウムクロリドは相間移動触媒として機能します。 これは、β-ケトスルホキシドの硫黄化、およびα-アミドスルホンからN-カルバモイル保護β-ニトロアミンを合成する非対称アザ-ヘンリー反応など、さまざまな反応を促進します 。この汎用性は、複雑な有機分子の合成における貴重な試薬となっています。

蛍光プローブ

この化合物は、生物学的用途において蛍光プローブとして使用されています。 生体分子の検出と研究に役立ち、細胞イメージングと医療診断の進歩に貢献しています 。蛍光マーカーとして機能する能力は、分子レベルでの生物学的プロセスの理解を深めています。

医薬品製剤

1-ベンジルキノリニウムクロリド: は、医薬品製剤に使用されます。 これは、添加剤および腐食抑制剤として作用し、医薬品製造における金属表面の腐食を抑制するために不可欠な塩酸の制御剤として重要な役割を果たします 。

染料製造

染料業界では、1-ベンジルキノリニウムクロリドは、さまざまな染料の合成に関与しています。 カチオン性界面活性剤としての特性と高い表面活性は、染料製造プロセスにおける用途に適しています 。

化学合成

この化合物は、化学合成において一般的に試薬として使用されます。 医薬品や染料など、幅広い化合物の調製に関与し、複雑な化学変換を促進する役割において高く評価されています.

作用機序

Target of Action

1-Benzylquinolinium chloride, also known as BQC, is primarily used as a catalyst in various chemical reactions . It belongs to the class of cinchona family of alkaloids . The compound’s primary targets are the reactants in these chemical reactions, where it facilitates the transformation of reactants to products.

Mode of Action

BQC interacts with its targets by acting as a phase transfer catalyst . It is used in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions . By doing so, it enables the transfer of a reactant from one phase into another where reaction can occur, thus enhancing the rate of the reaction.

Biochemical Pathways

The exact biochemical pathways affected by BQC are dependent on the specific reactions it catalyzes. For instance, in sulfenylation of various β-keto sulfoxides and in the synthesis of N-carbamoyl-protected β-nitroamines from α-amido sulfones by asymmetric aza-Henry reaction , BQC acts as a catalyst . The downstream effects of these reactions can vary widely, depending on the specific reactants and products involved.

Result of Action

The result of BQC’s action is the facilitation of chemical reactions. It enhances the rate of reactions and allows them to proceed under milder conditions than would be possible without a catalyst . On a molecular level, it enables the transformation of reactants into products. On a cellular level, the effects would depend on the specific reactants and products involved in the reaction.

Action Environment

The action of BQC as a catalyst can be influenced by various environmental factors, including the pH , temperature , and concentration of the reactants . For instance, it is used in the presence of hydroxide bases, suggesting that a basic environment may be necessary for its catalytic activity . .

Safety and Hazards

1-Benzylquinolinium chloride is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers A study was performed using quinolinium salt as a separating agent for double azeotropic mixtures in the process of extractive distillation . Gas chromatography was employed to study the liquid–vapor equilibrium in a methanol–benzene–chloride N-benzylquinolinium system at 101.3 kPa and different concentrations of organic salt .

特性

IUPAC Name |

1-benzylquinolin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N.ClH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEJZIULYONCQB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044593 | |

| Record name | 1-Benzylquinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

15619-48-4 | |

| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15619-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015619484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylquinolinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Benzylquinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyl)quinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzylquinolinium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P729Y93KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)